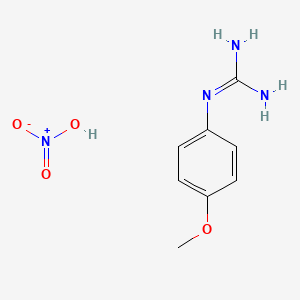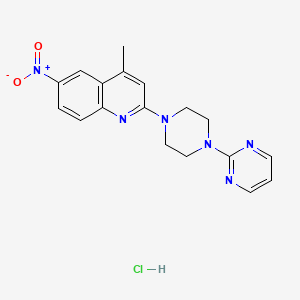![molecular formula C19H14FN3O3 B1392574 [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid CAS No. 1243005-12-0](/img/structure/B1392574.png)
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Overview
Description
“[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid” is a chemical compound with the molecular formula C19H14FN3O3 . It has an average mass of 351.331 Da and a monoisotopic mass of 351.101929 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazino[4,5-b]indol-3-yl]acetic acid core with a 4-fluorobenzyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.3 g/mol. Other physical and chemical properties are not specified in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid is involved in the synthesis of imidazolyl acetic acid derivatives, showing anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
- It's also used in the synthesis of pyridazino[4,5-b]indole derivatives from 2-(3-carboxy-1-methylindole)acetic acid anhydride (Monge et al., 1986).
- The compound plays a role in novel syntheses involving the translocator protein (TSPO) ligand (Cheung et al., 2014).
- It is part of the process in acetylation of pyridazino[4, 5-b]indoles and their dihydro and tetrahydro derivatives (Vlasova & Kogan, 1976).
Pharmacological Applications
- The compound is studied for its potential in creating antihypertensive agents in derivatives like pyridazino(4,5-b)indole (Monge Vega et al., 1982).
- It's involved in the synthesis of PI3Kα inhibitors showing significant anti-proliferative effects in various human cancer cell lines (Bruel et al., 2012).
- This compound contributes to the development of novel hepatitis B inhibitors, showing promising results in vitro (Ivashchenko et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . This suggests that “[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid” and similar compounds could have promising futures in various fields of research and industry.
properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-13-7-5-12(6-8-13)10-22-16-4-2-1-3-14(16)15-9-21-23(11-17(24)25)19(26)18(15)22/h1-9H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYYBFXPPAXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)F)C(=O)N(N=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)


![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)


![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
